![molecular formula C19H12FN3O B2390921 N-(4-fluorophenyl)phenazine-1-carboxamide CAS No. 923691-12-7](/img/structure/B2390921.png)
N-(4-fluorophenyl)phenazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorophenyl)phenazine-1-carboxamide” is a synthetic compound that belongs to the phenazine family. It is a molecule of interest extensively used in biomedical applications. Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens .
Synthesis Analysis
The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings .
Molecular Structure Analysis
Phenazines are nitrogen-containing heterocyclic pigments . They differ in their chemical and physical properties based on the type and position of functional groups present .
Chemical Reactions Analysis
The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors . The expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .
Physical And Chemical Properties Analysis
Phenazines are nitrogen-containing heterocyclic pigments . They have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . Their physicochemical properties, including their oxidation–reduction (redox) properties and their bright pigmentation and ability to change color with pH and redox state, are of significant interest .
Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives of N-(4-fluorophenyl)phenazine-1-carboxamide exhibit significant antitumor activities. Studies have shown that the cytotoxicity of these compounds against cancer cells correlates positively with the electron-withdrawing power of the substituent group. Specifically, compounds with substitutions on the phenazine ring have been found broadly tolerable, indicating potential as antitumor agents. One derivative, in particular, was found to have activity against Lewis lung carcinoma in mice, suggesting its potential for curing advanced disease (Rewcastle, Denny, & Baguley, 1987).
Biosensing and Bio-imaging Applications
Phenazine derivatives have been utilized in the development of fluorescent chemosensors for the detection of ions such as Cd2+ and CN− in biological systems. A study highlighted a phenoxazine-based fluorescence chemosensor that exhibited turn-on fluorescence emission for Cd2+, which could detect CN− via turn-off fluorescence response. This sensor demonstrated significant potential for bio-imaging in live cells and zebrafish, showcasing its application in environmental monitoring and biological research (Ravichandiran et al., 2020).
Antibiotic Production and Plant Disease Suppression
The biosynthesis of phenazine-1-carboxylic acid (PCA) by Pseudomonas fluorescens has been well-documented, with its antibiotic properties playing a crucial role in suppressing plant diseases. Research into the genetic basis of PCA synthesis has uncovered a seven-gene locus essential for its production, providing insights into how this compound can be leveraged for biological control against fungal root pathogens (Mavrodi et al., 1998). Furthermore, engineered strains of Pseudomonas chlororaphis have shown enhanced biosynthesis of phenazine-1-carboxamide (PCN), another derivative with strong antagonistic activity towards fungal phytopathogens. This highlights the potential of metabolic engineering strategies to increase the production of phenazine derivatives for agricultural applications (Peng et al., 2018).
Environmental Fate and Safety
Understanding the environmental fate of phenazine derivatives is crucial for assessing their ecological and human health risks. Studies on the degradation, adsorption, and leaching behaviors of phenazine-1-carboxamide in agricultural soils have provided valuable insights. These studies indicate that phenazine-1-carboxamide is easily degraded and has high adsorption affinity in soils rich in organic matter and clay, suggesting lower risks of groundwater contamination. In contrast, in soils with low organic matter, it exhibits slower degradation rates and higher mobility, highlighting the need for careful assessment of its environmental impact (Ou et al., 2020).
Mechanism of Action
Target of Action
N-(4-fluorophenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that has been found to have strong antagonistic properties against fungal phytopathogens . The primary targets of PCN are the fungal pathogens themselves, and it has been used as a lead molecule in the development of biocontrol agents .
Mode of Action
PCN interacts with its targets by inhibiting their growth and development . It has been suggested that PCN may cause cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH . These changes can inhibit the growth of the fungal pathogens and thus control their spread.
Biochemical Pathways
The biosynthesis of PCN involves several biochemical pathways. The chemical route for phenazines biosynthesis employs non-toxic chemicals and can yield high productivities in environmentally-friendly settings . The expression of certain genes, such as phzI, phzR, and phzE, has been found to be markedly increased in the biosynthesis of PCN .
Pharmacokinetics
It is known that the yield of pcn by certain bacterial strains can be quite high, reaching up to 42487 mg/L at 24 hours .
Result of Action
The result of PCN’s action is the inhibition of fungal phytopathogens. This is achieved through the various mechanisms mentioned above, including cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH . These effects can lead to the death of the fungal pathogens and thus control their spread.
Action Environment
The action of PCN can be influenced by various environmental factors. For instance, the yield of PCN can be increased by inactivating certain genes, suggesting that genetic factors can influence the production and efficacy of PCN . Furthermore, the use of environmentally-friendly settings for the biosynthesis of PCN can also enhance its yield .
Future Directions
The results evidence that P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies . The potential of phenazines as a photosensitizer is reviewed as a practical guide to the future development of formulations that are effective for cancer treatment and microorganism control .
properties
IUPAC Name |
N-(4-fluorophenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-12-8-10-13(11-9-12)21-19(24)14-4-3-7-17-18(14)23-16-6-2-1-5-15(16)22-17/h1-11H,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMRJTLMPKOCJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.